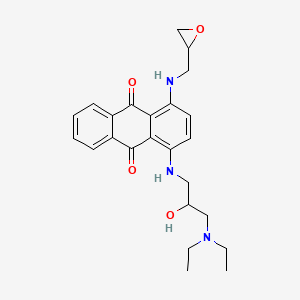
(Rac)-BDA-366
描述
(Rac)-BDA-366 is a complex organic compound that belongs to the class of anthracenediones. These compounds are known for their diverse applications in various fields, including medicinal chemistry, dye manufacturing, and material science. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-BDA-366 typically involves multi-step organic reactions. The process may start with the functionalization of anthracenedione, followed by the introduction of diethylamino and epoxypropylamino groups. Common reagents used in these reactions include diethylamine, epichlorohydrin, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
(Rac)-BDA-366 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenated compounds, acids, bases, and catalysts to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield hydroxy derivatives.
科学研究应用
Therapeutic Potential
The therapeutic applications of (Rac)-BDA-366 are particularly relevant in treating cancers characterized by high levels of Bcl-2 expression. Its efficacy against various cancer types is highlighted below:
Case Studies
Several studies have documented the effects of this compound across different cancer models:
- Study on CLL and DLBCL :
- Lung Cancer Models :
- Xenograft Tumor Studies :
作用机制
The mechanism of action of (Rac)-BDA-366 involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects through various pathways, including:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.
Receptor Binding: Binding to receptors and modulating their activity.
DNA Intercalation: Intercalating into DNA and affecting its replication and transcription.
相似化合物的比较
Similar Compounds
Doxorubicin: An anthracycline antibiotic with similar structural features and used in cancer treatment.
Mitoxantrone: Another anthracenedione derivative with applications in chemotherapy.
Daunorubicin: Similar to doxorubicin, used in the treatment of leukemia and other cancers.
Uniqueness
(Rac)-BDA-366 stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties
属性
分子式 |
C24H29N3O4 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
1-[[3-(diethylamino)-2-hydroxypropyl]amino]-4-(oxiran-2-ylmethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3 |
InChI 键 |
JYOOEVFJWLBLKF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(CNC1=C2C(=C(C=C1)NCC3CO3)C(=O)C4=CC=CC=C4C2=O)O |
同义词 |
BDA-366 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













